molecular formula C64H102N18O26S4 B15287135 Uroguanylin human

Uroguanylin human

Cat. No.: B15287135
M. Wt: 1667.9 g/mol
InChI Key: VQZRYOAXGUCZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of human uroguanylin involves a two-step selective disulfide bond forming reaction. During this process, two compounds separable by high-performance liquid chromatography (HPLC) are generated . The synthesis typically involves the formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .

Industrial Production Methods

Industrial production methods for uroguanylin are not extensively documented. the synthesis generally involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain. The final product is purified using HPLC to ensure high purity and biological activity .

Chemical Reactions Analysis

Types of Reactions

Uroguanylin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are the active and inactive isomers of uroguanylin. The active isomer stimulates cyclic guanosine monophosphate (cGMP) production, while the inactive isomer does not .

Properties

Molecular Formula

C64H102N18O26S4

Molecular Weight

1667.9 g/mol

IUPAC Name

2-[[10-(2-amino-2-oxoethyl)-25-[[3-carboxy-2-[[3-carboxy-2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-(1-hydroxyethyl)-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)

InChI Key

VQZRYOAXGUCZMI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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